![molecular formula C30H44BrN B12572110 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline CAS No. 192137-56-7](/img/structure/B12572110.png)
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline is an organic compound with the molecular formula C30H44BrN and a molecular weight of 498.581 g/mol . This compound is characterized by the presence of a bromophenyl group attached to an ethenyl chain, which is further connected to an aniline moiety substituted with two octyl groups. It is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline typically involves a multi-step process. One common method includes the bromination of a precursor compound followed by a coupling reaction to introduce the ethenyl group. The final step involves the alkylation of the aniline moiety with octyl groups .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are scaled up using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques may be employed to achieve industrial-scale production.
化学反応の分析
Types of Reactions
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline can undergo various chemical reactions, including:
Oxidation: The bromophenyl group can be oxidized to form corresponding bromophenyl ketones or acids.
Reduction: The ethenyl group can be reduced to form the corresponding ethyl derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) under mild conditions.
Major Products
Oxidation: Bromophenyl ketones or acids.
Reduction: Ethyl derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of advanced materials and as a component in specialty chemicals.
作用機序
The mechanism of action of 4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline involves its interaction with specific molecular targets. The bromophenyl group can participate in π-π interactions with aromatic residues in proteins, while the ethenyl and octyl groups can modulate the compound’s hydrophobicity and membrane permeability. These interactions can influence various biochemical pathways and cellular processes .
類似化合物との比較
Similar Compounds
4-[2-(4-Bromophenyl)ethenyl]-N,N-diphenylaniline: Similar structure but with phenyl groups instead of octyl groups.
4-[2-(4-Bromophenyl)ethenyl]-N,N-dibutylaniline: Contains butyl groups instead of octyl groups.
4-[2-(4-Bromophenyl)ethenyl]-N,N-dimethylaniline: Contains methyl groups instead of octyl groups.
Uniqueness
4-[2-(4-Bromophenyl)ethenyl]-N,N-dioctylaniline is unique due to its long octyl chains, which impart distinct hydrophobic properties and influence its interactions with biological membranes and other hydrophobic environments. This makes it particularly useful in applications requiring enhanced membrane permeability and hydrophobic interactions .
特性
CAS番号 |
192137-56-7 |
|---|---|
分子式 |
C30H44BrN |
分子量 |
498.6 g/mol |
IUPAC名 |
4-[2-(4-bromophenyl)ethenyl]-N,N-dioctylaniline |
InChI |
InChI=1S/C30H44BrN/c1-3-5-7-9-11-13-25-32(26-14-12-10-8-6-4-2)30-23-19-28(20-24-30)16-15-27-17-21-29(31)22-18-27/h15-24H,3-14,25-26H2,1-2H3 |
InChIキー |
UPOCADJIGRNKBT-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCN(CCCCCCCC)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,4'-Bis[(propan-2-yl)oxy]-1,1'-binaphthalene](/img/structure/B12572031.png)
![4-(Pentyloxy)phenyl 4-[(but-3-en-1-yl)oxy]benzoate](/img/structure/B12572035.png)
![4-Piperidinone, 3,5-bis[(2-fluorophenyl)methylene]-, acetate](/img/structure/B12572038.png)
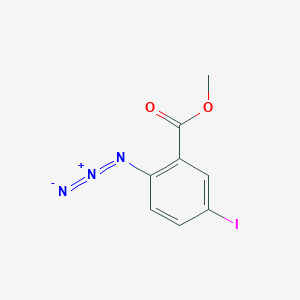
![Trichloro[2-(9-methyl-9H-fluoren-9-YL)ethyl]silane](/img/structure/B12572048.png)
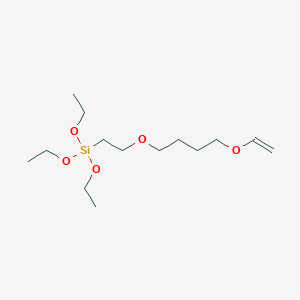
![N-[[1-(3,5-Dimethoxyphenyl)-1-methylethoxy]carbonyl]-beta-alanine](/img/structure/B12572062.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 5-(methylsulfonyl)-, methyl ester](/img/structure/B12572077.png)
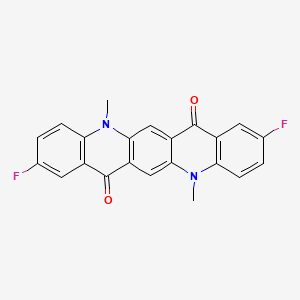
![N-(2-Furylmethyl)-2-[(3-methyl-7,8,9,10-tetrahydro-6-phenanthridinyl)sulfanyl]acetamide](/img/structure/B12572088.png)
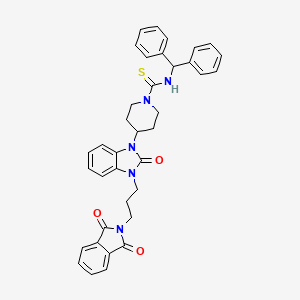
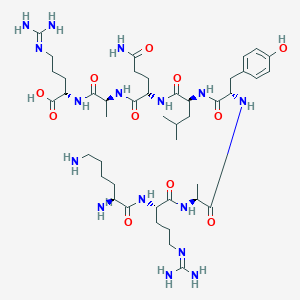
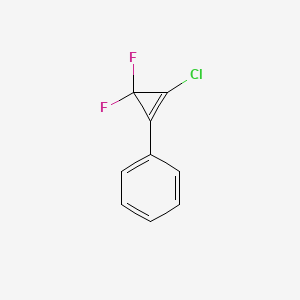
![N-[2,6-Dinitro-4-(trifluoromethyl)phenyl]valine](/img/structure/B12572121.png)
